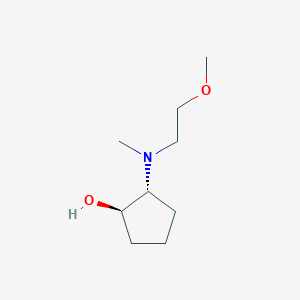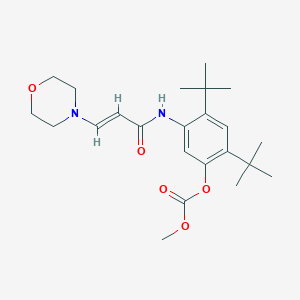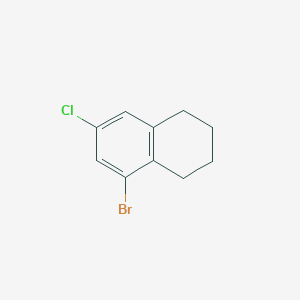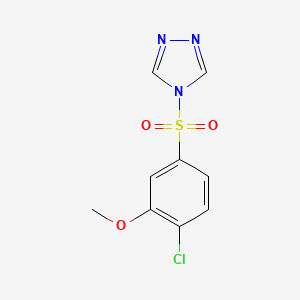
(1R,2R)-2-((2-Methoxyethyl)(methyl)amino)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-((2-Methoxyethyl)(methyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound’s structure features a cyclopentane ring substituted with a methoxyethyl and methylamino group, making it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-((2-Methoxyethyl)(methyl)amino)cyclopentan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Functional Group Introduction: Introduction of the methoxyethyl and methylamino groups can be achieved through nucleophilic substitution reactions.
Chiral Resolution: The chiral centers are introduced or resolved using chiral catalysts or chiral resolution techniques.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-2-((2-Methoxyethyl)(methyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or sulfonates in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(1R,2R)-2-((2-Methoxyethyl)(methyl)amino)cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which (1R,2R)-2-((2-Methoxyethyl)(methyl)amino)cyclopentan-1-ol exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, leading to desired therapeutic effects or chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-((2-Methoxyethyl)(methyl)amino)cyclopentan-1-ol: A diastereomer with different stereochemistry.
(1S,2R)-2-((2-Methoxyethyl)(methyl)amino)cyclopentan-1-ol: Another diastereomer with distinct properties.
(1S,2S)-2-((2-Methoxyethyl)(methyl)amino)cyclopentan-1-ol: A stereoisomer with unique characteristics.
Uniqueness
(1R,2R)-2-((2-Methoxyethyl)(methyl)amino)cyclopentan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its diastereomers and stereoisomers.
Propiedades
Fórmula molecular |
C9H19NO2 |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
(1R,2R)-2-[2-methoxyethyl(methyl)amino]cyclopentan-1-ol |
InChI |
InChI=1S/C9H19NO2/c1-10(6-7-12-2)8-4-3-5-9(8)11/h8-9,11H,3-7H2,1-2H3/t8-,9-/m1/s1 |
Clave InChI |
QBLMOLFAEXMJNC-RKDXNWHRSA-N |
SMILES isomérico |
CN(CCOC)[C@@H]1CCC[C@H]1O |
SMILES canónico |
CN(CCOC)C1CCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione](/img/structure/B13362899.png)

![N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362916.png)
![2-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13362919.png)
![6-(3-Fluorophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362926.png)


![Methyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13362943.png)
![3-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362952.png)





